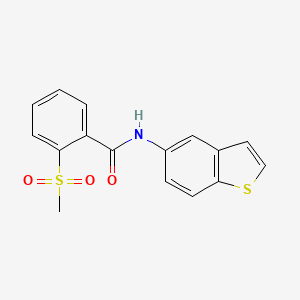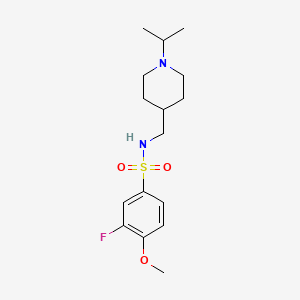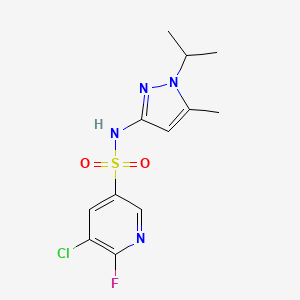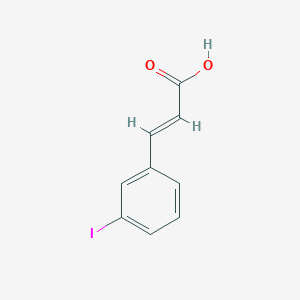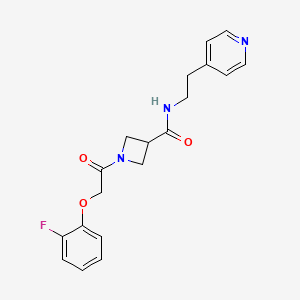
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorophenol with acetyl chloride to form 2-fluoroacetophenone. This intermediate is then reacted with ethyl 2-azetidinecarboxylate to form 1-(2-fluoroacetophenone)-N-(2-ethylazetidin-3-yl)acetamide. The final compound is obtained by reacting this intermediate with 4-pyridinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF).
Starting Materials
2-fluorophenol, acetyl chloride, ethyl 2-azetidinecarboxylate, 4-pyridinecarboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF)
Reaction
2-fluorophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-fluoroacetophenone., 2-fluoroacetophenone is then reacted with ethyl 2-azetidinecarboxylate in the presence of a base such as potassium carbonate to form 1-(2-fluoroacetophenone)-N-(2-ethylazetidin-3-yl)acetamide., The final compound is obtained by reacting the intermediate with 4-pyridinecarboxylic acid and DCC in the presence of DMF. The reaction is carried out at room temperature for several hours and the product is purified by column chromatography.
Mecanismo De Acción
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide selectively targets the mutant EGFR by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in inhibition of EGFR signaling, which leads to cell cycle arrest and apoptosis in NSCLC cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical models of NSCLC. It has also been shown to have a favorable safety profile, with minimal toxicity and few adverse events reported in clinical trials. 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is its high selectivity for mutant EGFR, which reduces the risk of off-target effects. However, one limitation is that 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide may not be effective in NSCLC patients with wild-type EGFR. Another limitation is that resistance to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide can develop over time, which may require combination therapy or development of new drugs.
Direcciones Futuras
For 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide include the development of combination therapies to overcome resistance, identification of biomarkers to predict response, and investigation of its potential in other EGFR-mutated cancers. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide in NSCLC patients.
Aplicaciones Científicas De Investigación
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent and selective inhibition of mutant EGFR, which is commonly found in NSCLC patients. 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has been shown to be effective in both first-line and second-line treatment of NSCLC, and has demonstrated a favorable safety profile.
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c20-16-3-1-2-4-17(16)26-13-18(24)23-11-15(12-23)19(25)22-10-7-14-5-8-21-9-6-14/h1-6,8-9,15H,7,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPDVXQXPOVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

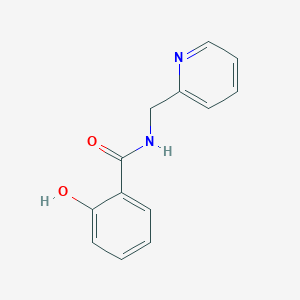
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)



